molecular formula C18H14F3N3O3 B7754990 5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B7754990
M. Wt: 377.3 g/mol
InChI Key: NBLSGZBSOOILHO-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of 5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione often involves multi-step organic synthesis. Typically, it starts with the condensation of suitable starting materials under controlled conditions of temperature and pressure, often utilizing a catalytic agent to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of such complex compounds might involve continuous flow chemistry techniques, allowing for better control over reaction parameters, scalability, and purity of the final product. Advanced purification techniques like recrystallization and chromatographic methods are employed to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound may undergo oxidative transformations using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions involving hydrogenation could be performed using catalysts like palladium on carbon.

  • Substitution: Electrophilic or nucleophilic substitution reactions could be used to introduce various functional groups into the molecule.

Common Reagents and Conditions

  • For oxidation: reagents like KMnO₄ in acidic or basic medium.

  • For reduction: hydrogen gas in presence of Pd/C.

  • For substitution: halogenating agents or strong nucleophiles, depending on the type of substitution.

Major Products: The primary products depend on the specific reaction conditions and reagents used. Substitutions might yield derivatives with varying functional groups, while oxidation and reduction reactions alter the oxidation state and introduce or remove specific atoms.

Scientific Research Applications

This compound holds potential in several research areas:

  • Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: Its biochemical interactions are explored to understand its potential as a bioactive molecule, possibly as an enzyme inhibitor or receptor ligand.

  • Medicine: Preliminary studies indicate it may have pharmacological properties, making it a candidate for drug development.

  • Industry: It could serve as an intermediate in the synthesis of more complex molecules or materials with specific desired properties.

Mechanism of Action

The specific mechanism of action of this compound will depend on its biological target. Generally, its interaction at a molecular level could involve binding to specific proteins or enzymes, influencing biochemical pathways. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, potentially making it more effective in its biological activity.

Comparison with Similar Compounds

Compared to other tetrahydropyrimidoquinoline derivatives, this compound stands out due to its trifluoromethylphenyl group, which imparts unique physicochemical properties. Similar compounds might include:

  • 5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

  • 5-(2-chlorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

The comparison highlights its increased lipophilicity and potential for enhanced biological activity, setting it apart from its analogs.

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Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c19-18(20,21)9-5-2-1-4-8(9)12-13-10(6-3-7-11(13)25)22-15-14(12)16(26)24-17(27)23-15/h1-2,4-5,12H,3,6-7H2,(H3,22,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLSGZBSOOILHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=CC=C4C(F)(F)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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